molecular formula C14H11BrClNO2 B5773936 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide

5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide

Cat. No.: B5773936
M. Wt: 340.60 g/mol
InChI Key: WEJVRROOYASTLS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-isopropylbenzamide
  • N-Benzyl-5-bromo-2-chlorobenzamide

Uniqueness

5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy substituents provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-8-9(15)6-7-11(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJVRROOYASTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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